Magnesium, iodo-3-thienyl-

Catalog No.
S1497517
CAS No.
172035-86-8
M.F
C4H3IMgS
M. Wt
234.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, iodo-3-thienyl-

CAS Number

172035-86-8

Product Name

Magnesium, iodo-3-thienyl-

IUPAC Name

magnesium;3H-thiophen-3-ide;iodide

Molecular Formula

C4H3IMgS

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

PMRZWJCJNHVGQW-UHFFFAOYSA-M

SMILES

C1=CSC=[C-]1.[Mg+2].[I-]

Canonical SMILES

C1=CSC=[C-]1.[Mg+2].[I-]

Synthesis and Reactivity:

Magnesium, iodo-3-thienyl-, also known as 3-thienylmagnesium iodide, is an organomagnesium compound with the chemical formula C₄H₃IMgS. It is synthesized by reacting 3-thienyllithium with magnesium iodide in an inert solvent, such as diethyl ether or tetrahydrofuran [].

This compound exhibits the typical reactivity of Grignard reagents, which are known for their ability to form carbon-carbon bonds. 3-Thienylmagnesium iodide can react with various aldehydes, ketones, and epoxides to form new carbon-carbon bonds, leading to the synthesis of complex organic molecules containing the thienyl functional group [].

Applications in Organic Synthesis:

-Thienylmagnesium iodide finds applications in various organic synthesis reactions, including:

  • Preparation of Thiophenes: It can be used as a precursor for the synthesis of substituted thiophenes, a class of five-membered aromatic heterocyclic compounds with diverse applications in materials science and pharmaceuticals [].
  • Synthesis of Heterocycles: It can be employed in the construction of various heterocycles, which are organic molecules containing atoms other than carbon in their rings. These heterocycles often exhibit unique biological and functional properties [].
  • Functionalization of Alkenes and Alkynes: The thienyl group introduced by 3-thienylmagnesium iodide can participate in further reactions, allowing for the creation of more complex and functionalized molecules [].

Limitations and Considerations:

Despite its applications, 3-thienylmagnesium iodide also presents some limitations:

  • Air and Moisture Sensitivity: As with most Grignard reagents, 3-thienylmagnesium iodide is highly air and moisture sensitive. This necessitates handling under inert atmosphere and anhydrous conditions to prevent decomposition [].
  • Flammability: The compound is flammable and requires appropriate handling precautions to avoid fire hazards.

Magnesium, iodo-3-thienyl- is an organomagnesium compound and a member of the Grignard reagent family, characterized by its molecular formula C4H3IMgS\text{C}_4\text{H}_3\text{IMgS} and a molecular weight of approximately 234.34 g/mol. This compound features a thiophene ring substituted with iodine at the 3-position, making it a valuable intermediate in organic synthesis. The presence of magnesium allows it to react with various electrophiles, facilitating the formation of carbon-carbon bonds, which is essential in constructing complex organic molecules .

Organomagnesium compounds can be flammable and react violently with water. Magnesium, iodo-3-thienyl- is expected to share these properties. Specific safety information on this compound is limited, but general safety protocols for handling organometallic reagents should be followed, including:

  • Working in a well-ventilated fume hood.
  • Wearing appropriate personal protective equipment (gloves, goggles, etc.).
  • Handling the compound in inert solvents under anhydrous conditions (free of water).
  • Avoiding contact with air and moisture.

Magnesium, iodo-3-thienyl- is primarily used in nucleophilic substitution reactions due to its ability to donate electrons. As a Grignard reagent, it can react with a variety of electrophiles including:

  • Aldehydes and Ketones: Reacts to form alcohols after hydrolysis.
  • Carbon Dioxide: Produces carboxylic acids upon reaction.
  • Alkyl Halides: Engages in coupling reactions to form larger carbon chains.

The reactivity profile of magnesium, iodo-3-thienyl- is influenced by the electron-withdrawing effects of the iodine atom and the electron-donating nature of the thiophene ring .

Magnesium, iodo-3-thienyl- can be synthesized through several methods:

  • Direct Reaction of Iodothiophene with Magnesium:
    • Iodothiophene is reacted with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions to yield magnesium, iodo-3-thienyl-. This method ensures that moisture does not interfere with the reaction.
  • Formation from Other Thiophenes:
    • Starting from 3-bromothiophene or other halogenated thiophenes, magnesium can be introduced to form the corresponding Grignard reagent through halogen-metal exchange reactions.

These methods highlight the importance of controlling reaction conditions to prevent side reactions and ensure high yields .

Magnesium, iodo-3-thienyl- finds applications primarily in organic synthesis, including:

  • Synthesis of Complex Organic Molecules: Used as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Potential applications in developing conductive polymers and organic electronic materials.

Its unique structure allows it to participate in various coupling reactions essential for creating complex molecular architectures .

Studies involving magnesium, iodo-3-thienyl- often focus on its interactions with electrophiles during synthetic reactions. The presence of iodine enhances its nucleophilicity due to the polarizing effect it has on the thiophene ring. Interaction studies typically assess:

  • Reactivity Profiles: How variations in electrophiles affect reaction rates and yields.
  • Mechanistic Pathways: Understanding how this compound participates in reaction mechanisms can provide insights into optimizing synthetic routes.

Such studies are crucial for developing efficient synthetic methodologies utilizing this compound as a reagent .

Several compounds share structural similarities with magnesium, iodo-3-thienyl-, particularly within the realm of organomagnesium reagents and iodothiophenes. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Magnesium, bromo-3-thienyl-OrganomagnesiumContains bromine instead of iodine; different reactivity profile
Magnesium, iodo-2-thienyl-OrganomagnesiumIodine at 2-position; generally less reactive than 3-isomer
3-Thienylmagnesium iodideGrignard reagentSimilar structure; used for similar synthetic applications
2-IodothiopheneHalogenated thiopheneDifferent halogen position affects reactivity

The uniqueness of magnesium, iodo-3-thienyl- lies in its specific position of substitution (iodine at the 3-position), which influences its reactivity and potential applications compared to other similar compounds. This characteristic makes it particularly valuable in targeted synthetic strategies .

Oxidative Addition Strategies Using Rieke Magnesium

Rieke magnesium (Mg*), a highly reactive form of magnesium produced via alkali metal reduction of MgCl₂, facilitates oxidative addition to 3-iodothiophene under mild conditions. The process involves:

  • Preparation of Rieke Magnesium: Reduction of anhydrous MgCl₂ with potassium in tetrahydrofuran (THF) yields Mg* with a surface area >100 m²/g, free of passivating oxides.
  • Oxidative Addition: Reacting Mg* with 3-iodothiophene in THF at 25°C generates magnesium, iodo-3-thienyl- in >90% yield. The reaction is exothermic and regiostable, preserving the 3-substituted thiophene structure without isomerization.

Key Advantages:

  • Avoids harsh conditions required for traditional Grignard initiation (e.g., mechanical scratching or iodine activation).
  • Enables scalable synthesis of air-sensitive organomagnesium reagents.

Solvent Optimization in Anhydrous Ether Systems

Solvent choice profoundly impacts reaction efficiency and selectivity. Comparative studies in toluene-THF mixtures reveal:

Solvent SystemEther:Mg RatioAddition:Reduction Product RatioYield (%)
THF (pure)2:11.253
Toluene-THF (1:1)0.4:14.079
Toluene-MTBE (1:1)0.25:12.568

Data adapted from studies on partially solvated Grignard reagents.

  • THF: Enhances solvation but promotes side reactions (e.g., Wurtz coupling) due to strong coordination.
  • Toluene: Reduces solvent coordination, favoring nucleophilic addition over reduction.
  • MTBE: Balances solvation and steric effects, improving yields in low-polarity systems.

Optimized Protocol:

  • Use toluene-THF (3:1) with 0.4 equivalents of THF per Mg to maximize addition product yields.
  • Maintain temperatures below 0°C to suppress elimination pathways.

Industrial-Scale Production Protocols

Large-scale synthesis requires mitigating exothermic risks and ensuring consistent reactivity:

Key Strategies:

  • Continuous Flow Reactors:
    • Fraunhofer IMM’s pilot-scale system achieves 89–100% yield at 5 L/h throughput using 3D-printed reactors with integrated Mg activation.
    • Residence times of <10 minutes prevent thermal degradation.
  • Pre-Synthesized Initiators:

    • Adding 0.01–0.1% pre-formed Grignard reagent bypasses induction periods, reducing runaway reaction risks.
    • Example: Initiating Mg turnings with CH₃MgI in ether accelerates 3-iodothiophene conversion by 40%.
  • Safety Protocols:

    • Real-time temperature monitoring and automated quenching systems.
    • Dilute halogenated methane feedstocks (<1 M) to control reaction kinetics.

Nucleophilic Attack Pathways in Carbonyl Addition Reactions

The mechanistic understanding of magnesium, iodo-3-thienyl- reactions with carbonyl compounds reveals sophisticated pathways that distinguish thiophene-containing Grignard reagents from their alkyl counterparts [6] [7]. The nucleophilic carbon center in magnesium, iodo-3-thienyl- exhibits enhanced reactivity due to the electron-rich nature of the thiophene ring system, which stabilizes the carbanionic character through resonance effects [2] [3].

The classical mechanism involves a six-membered ring transition state where the nucleophilic carbon attacks the electrophilic carbonyl carbon [11] [13]. For magnesium, iodo-3-thienyl-, this process proceeds through coordination of the magnesium center to the carbonyl oxygen, followed by simultaneous carbon-carbon bond formation and carbon-oxygen pi bond cleavage [6] [8]. The thiophene ring provides additional stabilization to the transition state through pi-pi interactions with coordinated solvent molecules [26].

Experimental kinetic studies have established activation energies for carbonyl addition reactions involving thiophene-containing Grignard reagents [31] [32]. The activation energy for the reaction between magnesium, iodo-3-thienyl- and aldehydes ranges from 52 to 89 kilojoules per mole, depending on the nature of the carbonyl substrate [31] [32]. These values reflect the enhanced nucleophilicity of the thiophene-stabilized carbanion compared to simple alkyl Grignard reagents [30].

Table 1: Kinetic Parameters for Carbonyl Addition Reactions

Substrate TypeActivation Energy (kJ/mol)Pre-exponential Factor (L/mol·s)Temperature Range (°C)
Aldehydes52 ± 82.5 × 10⁹-30 to 0
Methyl Ketones70 ± 101.8 × 10⁹-20 to 10
Aromatic Ketones88 ± 92.6 × 10¹⁵0 to 25

The reaction mechanism follows a concerted pathway for most carbonyl substrates, with the nucleophilic attack occurring preferentially at the carbonyl carbon rather than at alternative electrophilic sites [22] [30]. The thiophene ring maintains its aromaticity throughout the reaction, providing electronic stabilization that enhances the overall reaction rate [2] [26].

Computational studies using density functional theory have revealed that the four-membered transition state geometry is energetically favored for magnesium, iodo-3-thienyl- additions to carbonyl compounds [31] [32]. This differs from the traditional six-membered transition state proposed for simpler Grignard reagents, highlighting the unique reactivity profile of thiophene-containing organometallic species [30] [31].

Transmetalation Dynamics in Cross-Coupling Catalysis

Transmetalation represents a critical elementary step in palladium-catalyzed cross-coupling reactions involving magnesium, iodo-3-thienyl- [14] [15]. The process involves the transfer of the organic moiety from magnesium to the palladium catalyst, forming new metal-carbon bonds while breaking existing ones [15] [16].

The transmetalation mechanism proceeds through initial coordination of the Grignard reagent to the palladium center, followed by ligand exchange and subsequent organic group transfer [34] [35]. For magnesium, iodo-3-thienyl-, the thiophene ring provides additional coordination sites that can interact with the palladium catalyst, influencing the overall reaction kinetics [26] [35].

Kinetic studies have revealed that transmetalation rates are highly dependent on the electronic properties of both the organometallic nucleophile and the palladium electrophile [36] [37]. The presence of electron-withdrawing groups on the thiophene ring accelerates transmetalation, while electron-donating substituents retard the process [36] [19].

Table 2: Transmetalation Rate Constants for Cross-Coupling Reactions

Palladium ComplexRate Constant (s⁻¹)Temperature (°C)Solvent
Palladium(phenyl)chloride4.7 × 10⁻⁴50Tetrahydrofuran
Palladium(aryl)bromide5.0 × 10⁻⁴50Tetrahydrofuran
Palladium(alkyl)iodide1.2 × 10⁻³25Toluene

The formation of palladium-oxygen-boron intermediates has been experimentally observed in related cross-coupling systems, providing insight into the transmetalation pathway [34]. For magnesium, iodo-3-thienyl-, analogous palladium-oxygen-magnesium intermediates are proposed based on computational modeling and kinetic analysis [35] [37].

Lithium chloride additives significantly enhance transmetalation rates for magnesium, iodo-3-thienyl- in cross-coupling reactions [16] [19]. The enhanced reactivity is attributed to the formation of more reactive "turbo Grignard" species that exhibit increased nucleophilicity and improved coordination to palladium catalysts [19] [24].

Single-electron transfer mechanisms have been identified as alternative pathways for transmetalation under specific conditions [18]. These pathways become operative when traditional two-electron mechanisms are energetically unfavorable, particularly with electron-deficient palladium complexes [18] [14].

Radical Intermediates in Electron-Transfer Processes

The formation and reactivity of radical intermediates in magnesium, iodo-3-thienyl- chemistry represents a fundamental aspect of organometallic reactivity [21] [22]. Single-electron transfer processes can initiate radical chain reactions that lead to alternative reaction pathways distinct from traditional two-electron mechanisms [21] [23].

Experimental evidence for radical intermediates includes the observation of characteristic coupling and disproportionation products that match known radical reaction patterns [40] [41]. The formation of symmetrical coupling products and hydrogen abstraction products provides diagnostic evidence for the involvement of thiophene-centered radicals [40] [22].

Radical trapping experiments using 2,2,6,6-tetramethylpiperidine-1-oxyl have demonstrated the presence of free radical intermediates during Grignard reagent formation [41]. The median lifetime of thiophene radicals generated from magnesium, iodo-3-thienyl- is approximately 10⁻⁷ seconds, indicating relatively stable radical species compared to simple alkyl radicals [41] [40].

Table 3: Radical Intermediate Characteristics

Radical TypeLifetime (seconds)Coupling Efficiency (%)Disproportionation Ratio
3-Thienyl1.0 × 10⁻⁷853.2:1
Primary Alkyl5.0 × 10⁻⁸752.1:1
Secondary Alkyl2.0 × 10⁻⁷924.8:1

The electron-transfer mechanism involves initial single-electron transfer from the Grignard reagent to an appropriate electron acceptor, generating radical anion and radical cation intermediates [21] [22]. For magnesium, iodo-3-thienyl-, the thiophene ring can stabilize both positive and negative charge through resonance, facilitating electron-transfer processes [23] [26].

Computational studies have revealed that the homolytic cleavage of the magnesium-carbon bond in magnesium, iodo-3-thienyl- requires approximately 24.8 to 37.9 kilocalories per mole, depending on the coordination environment and substrate [20]. These values are significantly lower than those for simple alkyl Grignard reagents, reflecting the stability of the resulting thiophene radical [20] [23].

The presence of coordinated substrates dramatically influences the ease of radical formation, with electron-deficient carbonyl compounds promoting homolytic bond cleavage [20]. This substrate-dependent radical formation provides a mechanistic basis for understanding the reactivity differences observed between various electrophiles in Grignard reactions [20] [22].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types